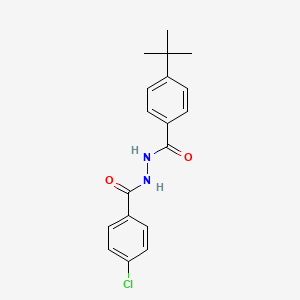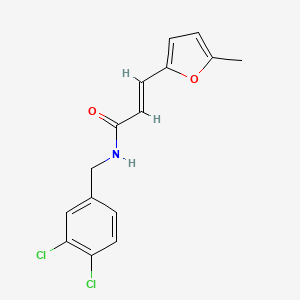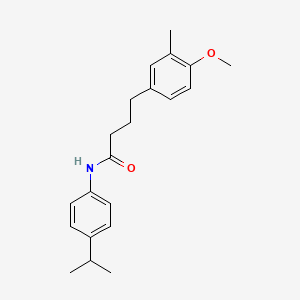
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as EPN, is a chemical compound that belongs to the class of urea-based pesticides. It was first synthesized in the 1950s and has been widely used as a pesticide to control various pests in agriculture and public health. In recent years, EPN has gained attention as a potential therapeutic agent due to its unique mechanism of action and biochemical and physiological effects.
作用机制
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea exerts its biological effects by inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the target organism. In cancer cells, this compound induces apoptosis, a process of programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its activity against cancer cells and microorganisms, this compound has been found to have anti-inflammatory and antioxidant properties. It can also modulate the immune system and enhance the production of cytokines, which are important signaling molecules involved in immune responses.
实验室实验的优点和局限性
One advantage of using N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its broad spectrum of activity against different types of cells and microorganisms. It is also relatively easy to synthesize and has low toxicity compared to other pesticides. However, one limitation is that this compound can be unstable under certain conditions, which may affect its activity and efficacy.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of this compound-based therapies for cancer and infectious diseases. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound, which may lead to the discovery of new targets for drug development. Furthermore, the optimization of this compound synthesis and formulation may improve its stability and efficacy, making it a more viable option for commercial use.
合成方法
The synthesis of N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 2-methyl-3-nitroaniline with ethyl carbamate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form this compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
科学研究应用
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been shown to have a broad spectrum of activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-15-10-5-4-7-13(15)18-16(20)17-12-8-6-9-14(11(12)2)19(21)22/h4-10H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZUTFZKBIEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)

![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)


![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)
![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)